![molecular formula C17H13N5OS B2608848 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1203418-14-7](/img/structure/B2608848.png)
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide” is a complex organic compound that contains several functional groups and rings, including a benzimidazole ring, a phenyl ring, and a thiadiazole ring . It is part of a class of compounds known for their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of such compounds often involves the formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, the desired compound can be obtained . The synthesis process is generally inexpensive and versatile, allowing for the production of a wide range of similar compounds .Molecular Structure Analysis
The molecular structure of this compound can be characterized using various spectroscopic techniques, including IR, UV-visible, 1H-NMR, 13C-NMR, and mass spectroscopy . These techniques provide detailed information about the compound’s functional groups, atomic connectivity, and overall molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure and the properties of its functional groups. For instance, the presence of the benzimidazole ring suggests that the compound may exhibit both acidic and basic properties . The compound is likely to be highly soluble in polar solvents due to the presence of multiple polar functional groups .Aplicaciones Científicas De Investigación
Antimicrobial Activity
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide and its derivatives have been explored for their antimicrobial potential. For instance, thiosemicarbazide derivatives, including imidazole and thiadiazole ring systems, have been synthesized and evaluated for antimicrobial activity. These studies indicate the potential use of such compounds in the development of new antimicrobial agents, highlighting their significance in addressing antibiotic resistance (Elmagd et al., 2017).
Anticancer Properties
Further research into N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide derivatives has demonstrated promising anticancer activity. Specifically, studies have shown that compounds featuring the thiadiazole scaffold possess potential anticancer properties. This includes research on Schiff’s bases containing thiadiazole and benzamide groups, which have been evaluated against various human cancer cell lines, suggesting their utility in cancer treatment (Tiwari et al., 2017).
Fluorescence and Photophysical Properties
Compounds containing the N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide structure have been explored for their photophysical properties. Novel fluorescent N,O-chelated fluorine-boron benzamide complexes with thiadiazoles have been synthesized, displaying significant photophysical characteristics such as large Stokes shift and solid-state fluorescence. These properties suggest applications in materials science, particularly in the development of novel fluorescent materials for imaging and sensing applications (Zhang et al., 2017).
Direcciones Futuras
The wide range of biological activities exhibited by similar compounds suggests that “N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide” and related compounds could have significant potential for the development of new drugs . Future research could explore this potential further, investigating the compound’s effects on various biological targets and refining its synthesis process to improve yield and purity .
Propiedades
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5OS/c1-10-15(24-22-21-10)17(23)18-12-6-4-5-11(9-12)16-19-13-7-2-3-8-14(13)20-16/h2-9H,1H3,(H,18,23)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLNNNFAWXWYNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

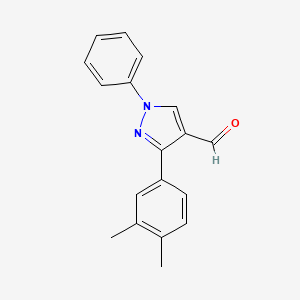


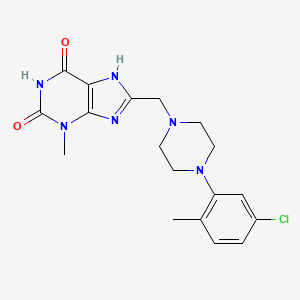
![Tert-butyl 2-(methylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B2608772.png)
![3-{2-[(Cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2608775.png)
![4-isobutyl-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2608778.png)
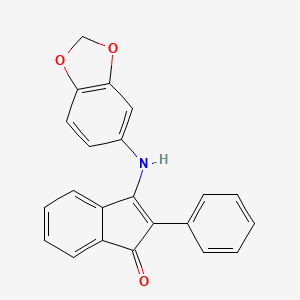
![N-(4-ethoxyphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2608781.png)
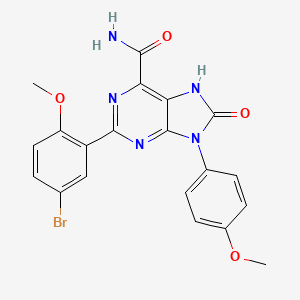
![6-((5-Chlorothiophen-2-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2608784.png)

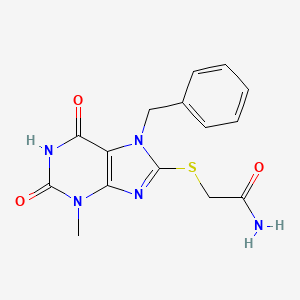
![2-(3-(Diethylamino)propyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2608787.png)